1-(2-Methylbenzofuran-3-yl)ethanone chemical structure and properties
1-(2-Methylbenzofuran-3-yl)ethanone chemical structure and properties
An In-depth Technical Guide to 1-(2-Methylbenzofuran-3-yl)ethanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methylbenzofuran-3-yl)ethanone, a key heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, and established synthetic protocols. Furthermore, this document explores the compound's reactivity and its role as a versatile intermediate in the development of novel therapeutic agents, grounded in the broader context of the pharmacological importance of the benzofuran scaffold. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this valuable chemical entity.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system, an oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Compounds incorporating this motif exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] This wide range of therapeutic potential has established benzofuran derivatives as crucial building blocks in the design and discovery of new drugs.[6] 1-(2-Methylbenzofuran-3-yl)ethanone, a key derivative, serves as a pivotal synthetic intermediate, enabling access to more complex and biologically active molecules. Its unique substitution pattern—a methyl group at the 2-position and an acetyl group at the 3-position—offers distinct reactivity and structural possibilities for further chemical elaboration.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is paramount for reproducible scientific research. 1-(2-Methylbenzofuran-3-yl)ethanone is defined by its unique fused ring structure with specific substituents.
Molecular Structure
The core of the molecule consists of a benzene ring fused to a furan ring. An acetyl group (-COCH₃) is attached to the C3 position of the benzofuran ring, and a methyl group (-CH₃) is at the C2 position.
Caption: 2D representation of 1-(2-Methylbenzofuran-3-yl)ethanone.
Key Identifiers
For precise documentation and database retrieval, the following identifiers are used:
| Identifier | Value | Reference |
| CAS Number | 40484-98-8 | [7][8] |
| Molecular Formula | C₁₁H₁₀O₂ | [7] |
| Molecular Weight | 174.20 g/mol | [7] |
| IUPAC Name | 1-(2-Methylbenzofuran-3-yl)ethanone | [7] |
| InChI | InChI=1S/C11H10O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |
| InChIKey | MTNZPWYMBRSDTL-UHFFFAOYSA-N | |
| SMILES | CC(=O)C1=C(C)C2=CC=CC=C2O1 | [9] |
Physicochemical and Computed Properties
The physical and computed properties of a compound are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and ensuring proper handling and storage.
| Property | Value | Reference |
| Physical State | Yellow oil | [7] |
| Boiling Point | 277.6 °C at 760 mmHg | [7] |
| Density | 1.13 g/cm³ | [7] |
| Refractive Index | 1.579 | [7] |
| Topological Polar Surface Area (TPSA) | 30.21 Ų | [10] |
| logP (Computed) | 2.94 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Rotatable Bonds | 1 | [10] |
| Storage | Sealed in dry, room temperature | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure elucidation and purity assessment. The expected spectral data for 1-(2-Methylbenzofuran-3-yl)ethanone are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the spectrum would show:
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A singlet for the acetyl methyl protons (-COCH₃) around δ 2.6-2.8 ppm.
-
A singlet for the C2-methyl protons (-CH₃) around δ 2.5-2.7 ppm.
-
A multiplet region for the four aromatic protons on the benzene ring, typically between δ 7.2-7.8 ppm. The exact splitting pattern depends on the substitution pattern of any derivatives.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display 11 distinct signals:
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A signal for the carbonyl carbon (C=O) in the downfield region, around δ 190-195 ppm.
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Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the eight carbons of the benzofuran core.
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A signal for the acetyl methyl carbon around δ 28-32 ppm.
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A signal for the C2-methyl carbon, typically upfield around δ 9-12 ppm.
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-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 174 or 175, respectively, corresponding to the molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:
-
A strong, sharp peak around 1660-1680 cm⁻¹ corresponding to the C=O stretching vibration of the aryl ketone.
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Absorptions in the 1450-1600 cm⁻¹ region for C=C stretching within the aromatic and furan rings.
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C-H stretching bands around 2900-3100 cm⁻¹.
-
A strong band around 1250 cm⁻¹ for the C-O-C stretching of the furan ether linkage.
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Synthesis and Reactivity
Synthetic Protocol: Perkin-Type Rearrangement
A robust and common method for synthesizing 3-acetyl-2-methylbenzofurans involves the reaction of an appropriate o-hydroxyaryl ketone with chloroacetone, followed by cyclization. This approach provides good yields and is adaptable to various substituted phenols.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of an appropriately substituted o-hydroxyacetophenone (1.0 eq.) and chloroacetone (1.0 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Causality: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction without interfering. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide is crucial for the subsequent reaction.
-
-
Reaction Execution: Heat the resulting mixture to reflux (approximately 80-82 °C) and stir vigorously for 48 to 96 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the nucleophilic attack of the phenoxide on the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. The extended reaction time ensures complete conversion.
-
-
Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).
-
Causality: The aqueous wash removes the inorganic base (K₂CO₃) and other water-soluble byproducts. Extraction with an immiscible organic solvent isolates the desired organic product.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure 1-(2-Methylbenzofuran-3-yl)ethanone.
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Causality: Drying removes residual water. Column chromatography separates the target compound from unreacted starting materials and side products based on polarity, yielding a product of high purity.
-
Chemical Reactivity
The reactivity of 1-(2-Methylbenzofuran-3-yl)ethanone is dictated by its key functional groups: the ketone, the electron-rich benzofuran ring, and the C2-methyl group.
-
Reactions at the Ketone: The acetyl group is a versatile handle for further modification. It can undergo:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.
-
Condensation: Base-catalyzed aldol condensation with aldehydes or ketones can extend the carbon chain.
-
Oxidation: Baeyer-Villiger oxidation can convert the ketone into an ester.
-
-
Reactions at the Benzofuran Ring: The benzofuran nucleus is susceptible to electrophilic aromatic substitution, although the acetyl group at C3 is deactivating. Reactions like nitration or halogenation would likely occur on the benzene portion of the ring system.[12]
-
Reactions at the C2-Methyl Group: The methyl group at the C2 position can be functionalized. For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, creating a bromomethyl derivative which is an excellent precursor for further nucleophilic substitutions.[11]
Applications in Research and Drug Development
While 1-(2-Methylbenzofuran-3-yl)ethanone itself is primarily a synthetic intermediate, its core structure is found in numerous biologically active molecules. Benzofuran derivatives have shown significant promise in several therapeutic areas.
-
Anticancer Agents: Many synthetic benzofurans have been developed and investigated for their potent antitumor activities.[2][3] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11][13] The structural framework of 1-(2-Methylbenzofuran-3-yl)ethanone is a common starting point for the synthesis of such compounds.
-
Antimicrobial Agents: The benzofuran scaffold is a component of compounds with significant antibacterial and antifungal properties.[4] Modifications originating from the title compound can lead to novel agents to combat drug-resistant pathogens.
-
Enzyme Inhibitors: Certain 2-methylbenzofuran derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase (MAO), suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease.[14]
Safety and Handling
1-(2-Methylbenzofuran-3-yl)ethanone should be handled in accordance with good laboratory practices.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
As with any research chemical, it should be treated as having unknown hazards until fully characterized, and handled only by trained professionals.[7]
Conclusion
1-(2-Methylbenzofuran-3-yl)ethanone is a fundamentally important heterocyclic compound that serves as a versatile and valuable building block in organic synthesis. Its accessible synthesis, well-defined chemical properties, and multiple points for reactive functionalization make it an ideal starting material for creating diverse molecular libraries. Given the proven therapeutic potential of the benzofuran scaffold, this compound will continue to be of high interest to researchers in medicinal chemistry and drug discovery who are focused on developing the next generation of innovative therapeutic agents.
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- MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone | C11H10O2 | CID 16205025.
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- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET.
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